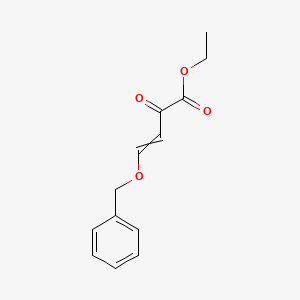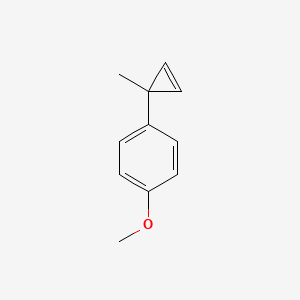
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene is an organic compound with the molecular formula C11H12O. This compound features a benzene ring substituted with a methoxy group and a 1-methylcycloprop-2-en-1-yl group. It is known for its unique structural properties, which include a three-membered cyclopropene ring fused to the benzene ring .
Preparation Methods
The synthesis of 1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene can be achieved through various synthetic routes. One common method involves the reaction of anisole with a suitable cyclopropene derivative under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropene ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene can be compared with similar compounds such as:
Anethole: Anethole is a structurally similar compound with a propenyl group instead of a cyclopropene ring.
1-Methoxy-4-(1-propenyl)benzene: This compound has a propenyl group instead of a cyclopropene ring, leading to different chemical and physical properties.
Properties
CAS No. |
65051-84-5 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C11H12O/c1-11(7-8-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 |
InChI Key |
OCOGWHWKWKOGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
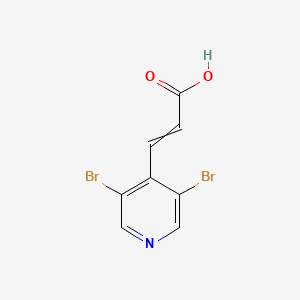
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
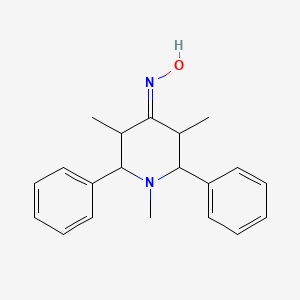
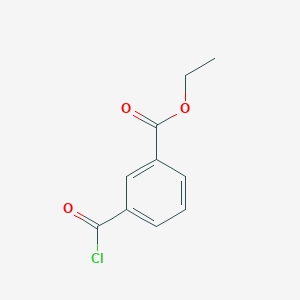


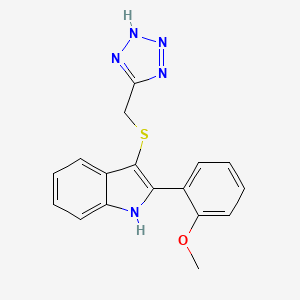

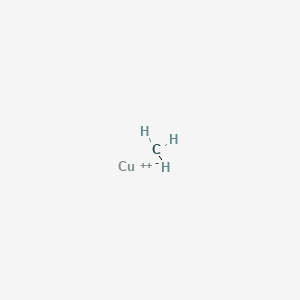
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
